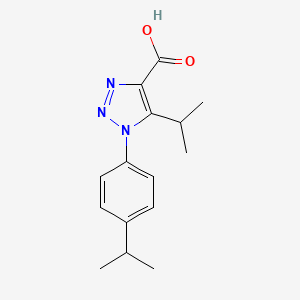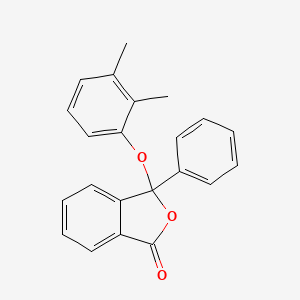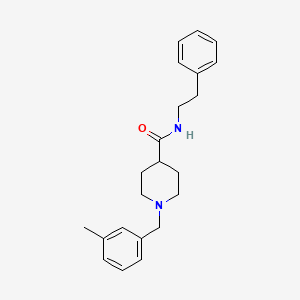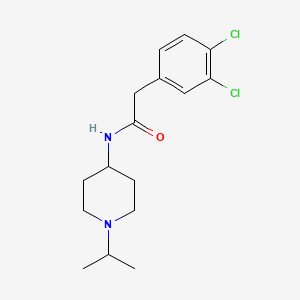
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as ITC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid could potentially induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In particular, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-inflammatory and antioxidant activity, which could potentially be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for use in various assays. However, one limitation of using 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential toxicity, which could limit its applicability in certain assays.
Direcciones Futuras
There are many potential future directions for research on 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One direction could be the further exploration of its anti-tumor activity and its potential use in cancer treatment. Additionally, further research could be done on the synthesis of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid-based metal-organic frameworks and their potential applications in gas storage and separation. Finally, further research could be done on the use of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid as a ligand for the synthesis of various metal complexes and their potential applications in organic synthesis.
Métodos De Síntesis
The synthesis of 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 4-isopropylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium azide and copper sulfate. The final product is obtained through the reaction of the resulting intermediate with sodium hydroxide and carbon dioxide.
Aplicaciones Científicas De Investigación
5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to exhibit anti-tumor activity and could potentially be used in cancer treatment. In materials science, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In catalysis, 5-isopropyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a ligand for the synthesis of various metal complexes, which have potential applications in organic synthesis.
Propiedades
IUPAC Name |
5-propan-2-yl-1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9(2)11-5-7-12(8-6-11)18-14(10(3)4)13(15(19)20)16-17-18/h5-10H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQOZQHTOFOULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propan-2-yl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4960999.png)
![1-(3,4-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4961011.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B4961050.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)



